molecular formula C13H9N5O2 B1415251 Topiroxostat impurity I CAS No. 2044702-36-3

Topiroxostat impurity I

Cat. No. B1415251
CAS RN: 2044702-36-3
M. Wt: 267.24 g/mol
InChI Key: VJPYIXOHODPLIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topiroxostat impurity I is a high-quality research and development reagent used in the pharmaceutical industry . It’s one of the impurities of Topiroxostat, which is a xanthine oxidase inhibitor and has been found to be effective in the treatment of gout and hyperuricemia .

Scientific Research Applications

Efficacy and Safety in Hyperuricemic Patients

Topiroxostat, a selective xanthine oxidoreductase inhibitor, has been studied extensively for its efficacy in lowering serum urate levels in hyperuricemic patients, with or without gout. A significant body of research highlights its dose-response relationship in reducing serum urate levels, demonstrating its potential as a therapeutic agent in managing conditions associated with hyperuricemia. Notably, studies have also confirmed the safety profile of topiroxostat, indicating no significant difference in the incidence of adverse events compared to placebo and allopurinol groups, underscoring its clinical viability (Hosoya et al., 2016).

Renoprotective Effects

Research has also illuminated the renoprotective effects of topiroxostat, particularly in hyperuricemic patients with stage 3 chronic kidney disease. By inhibiting xanthine oxidoreductase, topiroxostat not only lowers serum urate levels but also has a beneficial impact on urinary albumin excretion, indicating a protective effect against renal damage. This dual action highlights its potential utility beyond hyperuricemia management, offering insights into its broader therapeutic applications (Takashi Nakamura et al., 2016).

Pharmacokinetics and Pharmacodynamics

Advancements in pharmacokinetic and pharmacodynamic modeling have further elucidated the therapeutic mechanisms of topiroxostat. By integrating physiologically based pharmacokinetic models with drug-target residence time models, researchers have been able to predict and characterize the pharmacokinetic profile of topiroxostat, as well as its pharmacodynamic actions. This comprehensive approach has provided valuable insights into its oral absorption, disposition characteristics, and the relationship between pharmacokinetics and pharmacodynamics, offering a foundational understanding for optimizing therapeutic strategies (Zhiqiang Luo et al., 2019).

Antioxidant Activity and Kidney Injury Amelioration

The antioxidant activity of topiroxostat, particularly in the context of renal injury, has been a focal point of recent research. Studies have shown that topiroxostat can ameliorate kidney injury in experimental models by reducing oxidative stress markers and inhibiting enzymes linked to oxidative stress. This antioxidant property, coupled with its ability to lower uric acid levels, suggests a multifaceted therapeutic role in managing kidney diseases and potentially other conditions associated with oxidative stress (Yosuke Kawamorita et al., 2017).

properties

IUPAC Name

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2/c19-13(20)10-7-9(3-6-15-10)12-16-11(17-18-12)8-1-4-14-5-2-8/h1-7H,(H,19,20)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPYIXOHODPLIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NC(=NN2)C3=CC(=NC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Topiroxostat impurity I

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Topiroxostat impurity I
Reactant of Route 2
Topiroxostat impurity I
Reactant of Route 3
Topiroxostat impurity I
Reactant of Route 4
Topiroxostat impurity I
Reactant of Route 5
Reactant of Route 5
Topiroxostat impurity I
Reactant of Route 6
Reactant of Route 6
Topiroxostat impurity I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.